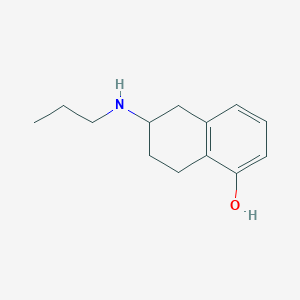

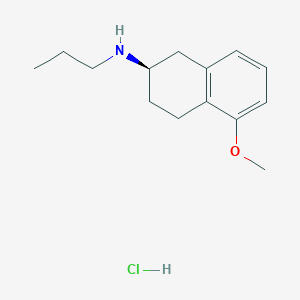

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

説明

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.

Synthesis Analysis

The synthesis of related naphthalenamine compounds often involves multi-step reactions, starting from basic naphthalene derivatives. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides, demonstrates the complexity and precision required in synthesizing such molecules (Pyne et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing details about their stereochemistry. For instance, the S configuration of active enantiomers has been established, indicating the importance of stereochemistry in their biological activity (Rm & Hieble, 1983).

科学的研究の応用

Synthesis and Pharmacological Applications

Improved Synthesis of Antidepressants

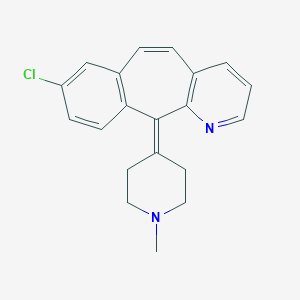

The compound has been utilized in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This process involves stereoselective reduction and yields a product with the purity required for pharmaceutical ingredients (Vukics et al., 2002).

Agonist at Alpha 1-Adrenoceptors

It has been studied as a potent and selective alpha 1-agonist. This application is significant in pharmacology for characterizing receptor subtypes (Rm & Hieble, 1983).

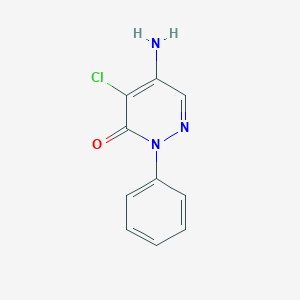

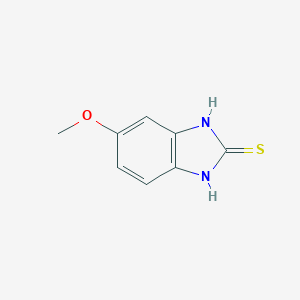

Synthesis of Monoamine Oxidase Inhibitors

The compound serves as an important intermediate in the synthesis of monoamine oxidase inhibitors. Its synthesis involves methods like Fridel Crafts acylation and Harworth cyclization (Yu, 2013).

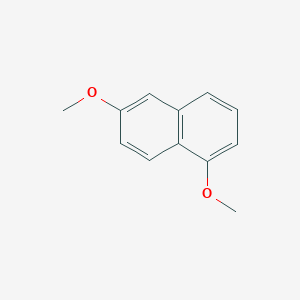

Optically Active Cyclophane Receptors

It's used as a chiral spacer for optically active cyclophane receptors, which are efficient binders of naphthalene derivatives and show chiral recognition in complexation of naproxen derivatives (Georgiadis et al., 1991).

In vitro Inhibition of Human Colonic Motility

The compound, under different derivatives, has been used to study its effects on human colonic motility in vitro, demonstrating its potential in gastrointestinal research (Bardou et al., 1998).

Chemical Synthesis and Properties

Catalyzed Synthesis of Naphthalene Derivatives

It is used in Rhodium-catalyzed synthesis of various naphthalene derivatives, highlighting its role in creating complex organic compounds (Huang et al., 1998).

Sigma Receptor Ligands

Derivatives of this compound have been studied as sigma receptor ligands, with applications in tumor research and therapy (Berardi et al., 2005).

Dopaminergic Synthesis

An alternative synthesis method of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from naphthoic acid, using this compound, shows its utility in dopaminergic research (Öztaşkın et al., 2011).

Intramolecular Alkylation Studies

The compound has been a subject in studies of intramolecular alkylation, furthering our understanding of complex organic reactions (Johnson & Mander, 1978).

Abnormal Reduction Studies

It has been used in studies exploring the abnormal reduction of related naphthylacetic acids, which contributes to the broader understanding of organic chemistry processes (MatsumotoTakeshi & SuzukiAkira, 1959).

Safety And Hazards

This would involve studying the safety profile of the compound, including its toxicity, potential hazards, and any precautions that need to be taken when handling it.

将来の方向性

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or studies to better understand its mechanism of action.

特性

IUPAC Name |

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKTXMBBTXQAIC-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647189 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride | |

CAS RN |

93601-85-5 | |

| Record name | (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

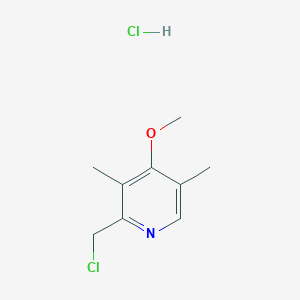

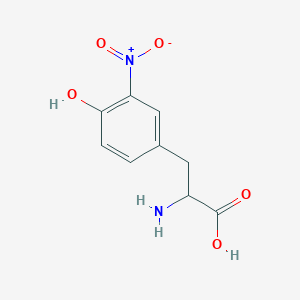

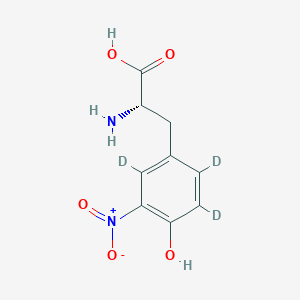

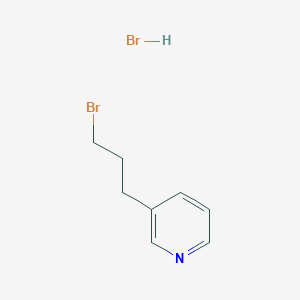

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。